



Application Notes and Protocols for P110 Peptide in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

P110 is a cell-permeable heptapeptide that acts as a specific inhibitor of the interaction between Dynamin-related protein 1 (Drp1) and mitochondrial fission 1 protein (Fis1).[1][2] This interaction is a key step in the process of mitochondrial fission, the division of mitochondria.[3] [4] Under conditions of cellular stress, excessive mitochondrial fission can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, cell death. [5] By selectively blocking the Drp1-Fis1 interaction, P110 has been shown to inhibit aberrant mitochondrial fragmentation and exert protective effects in various cell culture models of disease, including neurodegenerative disorders and ischemia-reperfusion injury.[1][6]

These application notes provide detailed protocols for the use of P110 in cell culture, including methods for assessing its effects on mitochondrial morphology, ROS production, and apoptosis.

Data Presentation

Table 1: Effects of P110 Peptide on Gene and Protein Expression in SH-SY5Y Cells



Target	Concentrati on	Treatment Time	Fold Change (mRNA)	Fold Change (Protein)	Reference
APP	1 μΜ	48h	~1.5	Not significant	[7]
APP	10 μΜ	48h	Not significant	~0.5	[7]
BACE1	1 μΜ	48h	~1.8	Not significant	[7]
BACE1	10 μΜ	48h	~2.0	~0.6	[7]
Synaptophysi n	1 μΜ	48h	~1.5	Not specified	[7][8]
Synaptophysi n	10 μΜ	48h	~1.8	Not specified	[7][8]
LRP1	1 μΜ	48h	~1.4	Not significant	[7][8]
LRP1	10 μΜ	48h	~1.6	Not significant	[7][8]
ADAM10	10 μΜ	48h	Not specified	~1.5	[7]
Klotho	10 μΜ	48h	Not specified	~1.7	[7]

Table 2: Effect of P110 Peptide on Reactive Oxygen Species (ROS) Production in SH-SY5Y Cells



ROS Type	Concentration	Treatment Time	Fold Change vs. Control	Reference
Intracellular ROS (H2DCFDA)	1 μΜ	Not Specified	~0.6	[7][9]
Intracellular ROS (H2DCFDA)	10 μΜ	Not Specified	~0.5	[7][9]
Mitochondrial ROS (MitoSOX)	1 μΜ	Not Specified	~0.7	[7][9]
Mitochondrial ROS (MitoSOX)	10 μΜ	Not Specified	~0.6	[7][9]

Experimental Protocols P110 Peptide Handling and Stock Solution Preparation

Materials:

- Lyophilized P110 peptide (often supplied as a TFA salt)[10]
- Sterile, nuclease-free water or anhydrous dimethyl sulfoxide (DMSO)[11]
- Sterile, low-protein binding microcentrifuge tubes

Protocol:

- Reconstitution:
 - Before opening, allow the vial of lyophilized P110 to equilibrate to room temperature to prevent condensation.
 - For a stock solution in water, reconstitute the peptide in sterile, nuclease-free water to a concentration of 1 mg/mL.
 - For a stock solution in DMSO, use fresh, anhydrous DMSO to dissolve the peptide at a concentration of 50-100 mg/mL.[11][12] Note that hygroscopic DMSO can reduce



solubility.[12]

- Gently vortex or sonicate to ensure complete dissolution.[12]
- Storage:
 - Aliquoted stock solutions should be stored at -20°C for short-term storage (up to 1 month)
 or -80°C for long-term storage (up to 6 months).[12]
 - Avoid repeated freeze-thaw cycles.[12]

Cell Culture Treatment with P110 Peptide

Materials:

- Cultured cells of interest (e.g., SH-SY5Y, H9c2 cardiac myocytes)[7][12]
- Complete cell culture medium
- P110 peptide stock solution

Protocol:

- Seed cells in appropriate culture vessels (e.g., plates, chamber slides) and allow them to adhere and reach the desired confluency.
- On the day of treatment, dilute the P110 stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations typically range from 1 μM to 10 μM.[7]
- Remove the existing medium from the cells and replace it with the P110-containing medium.
- Incubate the cells for the desired treatment duration. Incubation times can range from 30 minutes to 48 hours, depending on the experimental endpoint.[7][13] For experiments involving the induction of cellular stress, P110 can be added as a pre-treatment before the stressor.[6]

Assessment of Mitochondrial Morphology



Materials:

- Cells cultured on glass coverslips or in imaging-compatible dishes
- Mitochondrial-specific fluorescent probe (e.g., MitoTracker™ Red CMXRos)
- Fixative solution (e.g., 4% paraformaldehyde in PBS)
- Mounting medium with DAPI
- Fluorescence microscope (confocal recommended for high-resolution imaging)[14]

Protocol:

- Treat cells with P110 as described in Protocol 2.
- During the last 15-30 minutes of incubation, add the mitochondrial fluorescent probe to the culture medium according to the manufacturer's instructions.
- Wash the cells gently with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
- Wash the cells three times with PBS.
- Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.
- Acquire images using a fluorescence microscope.
- Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji).[7] Parameters to analyze include mitochondrial length, circularity, and the degree of fragmentation (number of individual mitochondria per cell).[15]

Measurement of Reactive Oxygen Species (ROS) Production

Materials:



- Cells cultured in a black, clear-bottom 96-well plate
- Fluorescent ROS indicator dyes (e.g., CM-H2DCFDA for total cellular ROS, MitoSOX™ Red for mitochondrial superoxide)[7][16]
- Phenol red-free cell culture medium
- Fluorescence plate reader or fluorescence microscope

Protocol:

- Seed cells in a black, clear-bottom 96-well plate and treat with P110 as described in Protocol
 2.
- Towards the end of the treatment period, remove the medium and wash the cells with prewarmed, phenol red-free medium.
- Load the cells with the ROS indicator dye (e.g., 5-10 μM CM-H2DCFDA or 2.5-5 μM MitoSOX™ Red) in phenol red-free medium for 15-30 minutes at 37°C, protected from light.
- Wash the cells twice with phenol red-free medium.
- Add fresh phenol red-free medium to each well.
- Measure the fluorescence intensity using a fluorescence plate reader at the appropriate
 excitation/emission wavelengths (e.g., ~495/525 nm for H2DCFDA, ~510/580 nm for
 MitoSOX™ Red).[9] Alternatively, visualize and quantify fluorescence intensity on a per-cell
 basis using a fluorescence microscope.[7]

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Materials:

- Treated and untreated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[17]



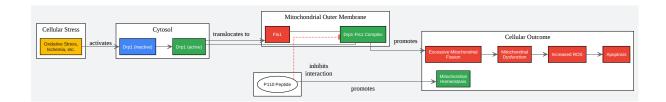
- Phosphate-Buffered Saline (PBS)
- Flow cytometer

Protocol:

- Treat cells with P110 and/or an apoptosis-inducing agent as required for your experiment.
- Harvest both adherent and floating cells by trypsinization and centrifugation.
- Wash the cells twice with cold PBS and pellet them by centrifugation.[18]
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[17]
- Transfer 100 μ L of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of PI to the cell suspension.[17]
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
- Add 400 μL of 1X Binding Buffer to each tube.[17]
- Analyze the cells by flow cytometry within one hour.[17]
 - Interpretation:
 - Annexin V-negative, PI-negative: Live cells
 - Annexin V-positive, PI-negative: Early apoptotic cells
 - Annexin V-positive, PI-positive: Late apoptotic/necrotic cells[20]

Mandatory Visualization

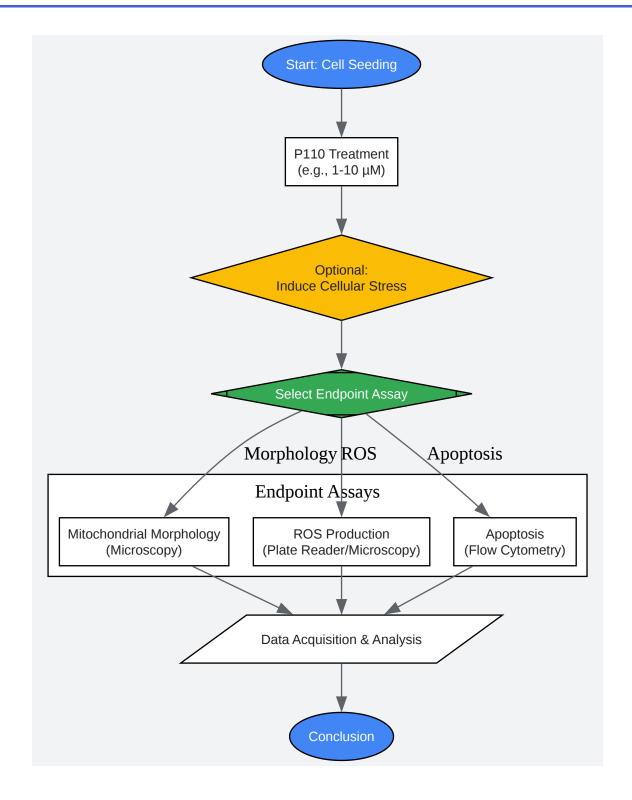




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Caption: P110 peptide's mechanism of action in inhibiting mitochondrial fission.





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Caption: General experimental workflow for studying the effects of P110 in cell culture.



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